REACTION_CXSMILES
|
[C-:1]#[N:2].[K+].[Cl-].[NH4+:5].[CH3:6][O:7][C:8]1[CH:17]=[CH:16][CH:15]=[C:14]2[C:9]=1[CH2:10][CH2:11][C:12](=O)[CH2:13]2>C(O)C.O>[NH2:5][C:12]1([C:1]#[N:2])[CH2:11][CH2:10][C:9]2[C:14](=[CH:15][CH:16]=[CH:17][C:8]=2[O:7][CH3:6])[CH2:13]1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
112 mmol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
116 mmol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
110 mmol
|
Type
|
reactant
|
Smiles
|
COC1=C2CCC(CC2=CC=C1)=O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained under nitrogen
|
Type
|
STIRRING
|
Details
|
The whole mixture is stirred for 20 hours at 20° C.
|
Duration
|
20 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
WASH
|
Details
|
This phase is then washed with water
|
Type
|
EXTRACTION
|
Details
|
extracted with 1N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with methyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined organic phases are dried
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum and lead to the expected product in the solid form
|
Name
|
|
Type
|
|
Smiles
|
NC1(CC2=CC=CC(=C2CC1)OC)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |